1H-Pyrrole-3-carboxaldehyde,1-(2-propynyl)-(9CI)
Overview
Description
1-(2-Propynyl)-1H-pyrrole-3-carboxaldehyde is an organic compound featuring a pyrrole ring substituted with a propynyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde typically involves the alkylation of pyrrole derivatives. One common method is the reaction of pyrrole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propynyl)-1H-pyrrole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or thiols
Major Products Formed:
Oxidation: 1-(2-Propynyl)-1H-pyrrole-3-carboxylic acid
Reduction: 1-(2-Propynyl)-1H-pyrrole-3-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Propynyl)-1H-pyrrole-3-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-propynyl)-1H-pyrrole-3-carboxaldehyde is not fully understood. its biological activity is believed to involve interactions with cellular targets such as enzymes or receptors. The propynyl group may play a role in binding to active sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
1-(2-Propynyl)pyrrole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-(2-Propynyl)-1H-pyrrole-3-carboxylic acid: The oxidized form of the aldehyde compound, with different chemical properties.
1-(2-Propynyl)-1H-pyrrole-3-methanol: The reduced form of the aldehyde compound, with different reactivity.
Uniqueness: 1-(2-Propynyl)-1H-pyrrole-3-carboxaldehyde is unique due to the presence of both the propynyl and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Properties
IUPAC Name |
1-prop-2-ynylpyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h1,3,5-7H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGVJKUMVUANRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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